PHA-690509

Vue d'ensemble

Description

PHA-690509 is a cyclin-dependent kinase 2 inhibitor potentially for the treatment of cancer .

Synthesis Analysis

This compound has been labelled with carbon-14. The labelled this compound was obtained via a three-step procedure in 10% overall radiochemical yield starting from (14C)thiourea .Molecular Structure Analysis

The chemical formula of this compound is C17H21N3O2S. Its exact mass is 331.14 and its molecular weight is 331.434 . A study centered on Quantitative Structure Property Relationship (QSPR) analysis with a focus on various graph energies, investigating drugs like this compound .Chemical Reactions Analysis

This compound is a potent inhibitor of GABA receptors, which are most likely involved in neuronal inhibition . It has been shown to bind to the receptor and activate ion channels .Physical And Chemical Properties Analysis

The molecular weight of this compound is 331.43 g/mol. Its formula is C17H21N3O2S .Applications De Recherche Scientifique

Inhibition de la réplication du virus Zika

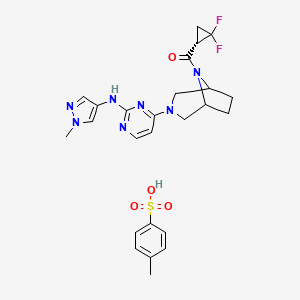

PHA-690509 est un inhibiteur de la kinase dépendante des cyclines (CDK) {svg_1}. Les CDK sont essentielles pour réguler les processus cellulaires et le développement normal du cerveau, qui peuvent être perturbés par le virus Zika pendant la réplication {svg_2}. Des études antérieures ont montré que les inhibiteurs de CDK peuvent bloquer la réplication d'autres virus, y compris les virus de l'herpès et le VIH {svg_3}.

Prévention de la mort des cellules cérébrales liée au Zika

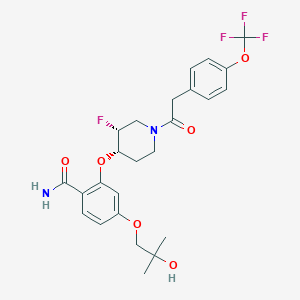

Des chercheurs du National Center for Advancing Translational Sciences (NCATS) ont identifié this compound comme l'un des composés qui pourraient être utilisés pour inhiber la réplication du virus Zika et réduire sa capacité à tuer les cellules cérébrales {svg_4}. Ce composé a été efficace pour empêcher le virus de tuer les cellules cérébrales {svg_5}.

Repositionnement des médicaments

This compound a été identifié grâce à un criblage de repositionnement des médicaments pour tester trois souches de Zika : asiatique, africaine et portoricaine {svg_6}. Les scientifiques ont développé un essai (test) utilisant la caspase 3, une protéine qui provoque la mort des cellules cérébrales lorsqu'elle est infectée par le virus {svg_7}.

Analyse quantitative de la relation structure-propriété (QSPR)

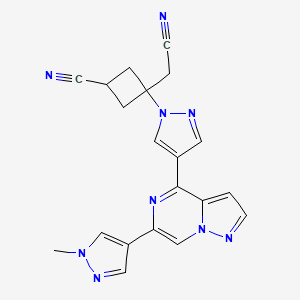

This compound a été étudié dans le contexte de l'analyse QSPR {svg_8}. Ces recherches visaient à découvrir les corrélations entre les structures chimiques des médicaments et leurs propriétés uniques {svg_9}. Les résultats ont mis en lumière les relations quantitatives entre les caractéristiques structurelles et les traits pharmacologiques {svg_10}.

Découverte et conception de médicaments

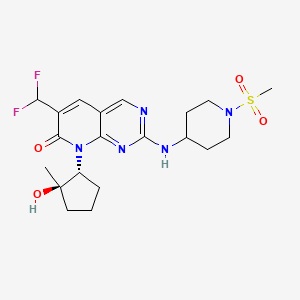

L'étude de this compound contribue de manière significative à la découverte et à la conception de médicaments en fournissant des informations essentielles sur les relations structure-propriété de ce composé médicinal {svg_11}. Ces recherches améliorent le processus de découverte de médicaments et facilitent la conception ciblée de médicaments en élucidant la relation entre la structure moléculaire et les caractéristiques pharmacologiques {svg_12}.

Descripteurs basés sur le spectre dans les traits pharmacologiques

Certains descripteurs basés sur le spectre, tels que l'énergie d'inertie positive, l'énergie d'adjacence, l'énergie arithmético-géométrique, la première énergie de zegrab et l'indice harmonique, ont présenté de forts coefficients de corrélation supérieurs à 0,999 {svg_13}. Cela suggère que this compound pourrait être un candidat potentiel pour une exploration plus approfondie dans ces domaines {svg_14}.

Mécanisme D'action

Target of Action

PHA-690509 is a cyclin-dependent kinase inhibitor (CDKi) . Cyclin-dependent kinases (CDKs) are crucial for regulating cellular processes and normal brain development .

Mode of Action

This compound inhibits CDK2, a subtype of CDK . By inhibiting CDK2, this compound can disrupt the normal cell cycle, thereby affecting the replication of viruses within the cell . It also inhibits caspase-3 activity , which is a protein that causes brain cell death when infected by a virus .

Biochemical Pathways

This compound affects the pathways involving CDK2 and caspase-3. CDK2 is usually involved in the regulation of cellular processes and normal brain development . The zika virus can negatively affect this process . Caspase-3, on the other hand, is a protein that causes brain cell death when infected by a virus .

Pharmacokinetics

As a small molecule drug , it is expected to have good bioavailability and distribution. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be studied further to provide a comprehensive understanding of its pharmacokinetics.

Result of Action

This compound has been identified as reducing neuronal cell death caused by Zika virus infection . It is effective either in inhibiting the replication of Zika or in preventing the virus from killing brain cells .

Orientations Futures

PHA-690509 has shown promise in preclinical studies for cancer treatment . It has been identified as reducing neuronal cell death caused by Zika virus infection . These compounds were effective either in inhibiting the replication of Zika or in preventing the virus from killing brain cells . This suggests potential future directions for the use of this compound in treating diseases caused by the Zika virus .

Analyse Biochimique

Biochemical Properties

PHA-690509 interacts with CDK2, a crucial enzyme for regulating cellular processes . It acts as a CDK2 inhibitor, disrupting the normal function of CDK2 and thereby affecting the biochemical reactions within the cell . This interaction with CDK2 is the primary biochemical property of this compound .

Cellular Effects

This compound has been identified as an anti-Zika Virus (ZikV) compound that inhibits ZikV replication . It also reduces the ability of ZikV to kill brain cells . These effects of this compound on cellular processes highlight its potential as a therapeutic agent against ZikV infections .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of CDK2 . By inhibiting CDK2, this compound disrupts the normal cell cycle, potentially leading to the death of cancer cells . In the context of ZikV infections, this compound inhibits the replication of the virus, thereby reducing its ability to infect and kill brain cells .

Metabolic Pathways

This compound, as a CDK2 inhibitor, is involved in the regulation of the cell cycle

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of PHA-690509 involves the reaction of two key starting materials, which are commercially available. The reaction is carried out in several steps to yield the final product.", "Starting Materials": [ "4-(4-(4-(1H-benzo[d]imidazol-2-yl)phenyl)piperazin-1-yl)pyridine", "2-(2-chloro-4-nitrophenyl)acetic acid" ], "Reaction": [ "Step 1: The starting material 2-(2-chloro-4-nitrophenyl)acetic acid is reacted with thionyl chloride to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with the amine group of 4-(4-(4-(1H-benzo[d]imidazol-2-yl)phenyl)piperazin-1-yl)pyridine to form an amide intermediate.", "Step 3: The amide intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield the final product PHA-690509." ] } | |

Numéro CAS |

492445-28-0 |

Formule moléculaire |

C17H21N3O2S |

Poids moléculaire |

331.434 |

Nom IUPAC |

(S)-2-(4-acetamidophenyl)-N-(5-propylthiazol-2-yl)propanamide |

InChI |

InChI=1S/C17H21N3O2S/c1-4-5-15-10-18-17(23-15)20-16(22)11(2)13-6-8-14(9-7-13)19-12(3)21/h6-11H,4-5H2,1-3H3,(H,19,21)(H,18,20,22)/t11-/m0/s1 |

Clé InChI |

HOCNIFWVFFJCFT-NSHDSACASA-N |

SMILES |

CCCC1=CN=C(S1)NC([C@H](C2=CC=C(NC(C)=O)C=C2)C)=O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

PHA-690509; PHA 690509; PHA690509 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of PHA-690509?

A1: this compound is a cyclin-dependent kinase A (CDK A) inhibitor. [] While the provided abstracts don't delve into the detailed downstream effects of CDK A inhibition, it's important to note that CDKs play crucial roles in cell cycle regulation. Inhibiting CDK A can disrupt cell cycle progression, potentially leading to anti-tumor activity.

Q2: How can I predict the pharmacological features of this compound using computational methods?

A2: Quantitative Structure Property Relationship (QSPR) analysis, using various graph energies as descriptors, has shown promise in predicting pharmacological features of drugs, including this compound. [] This computational approach correlates the chemical structure of the drug with its properties. Specifically, descriptors like positive inertia energy, adjacency energy, and arithmetic-geometric energy showed strong correlation coefficients (above 0.999) for this compound, indicating their potential in predicting its pharmacological behavior. This approach can be valuable in drug discovery by providing insights into the relationship between a molecule's structure and its pharmacological activity.

Q3: Is there a method available to synthesize radiolabeled this compound for research purposes?

A3: Yes, a three-step procedure has been developed to synthesize this compound labeled with carbon-14 ([14C]this compound). [] This method utilizes [14C]thiourea as the starting material and achieves a 10% overall radiochemical yield. Radiolabeled compounds like this are essential tools in drug discovery and development, allowing researchers to track the compound's distribution and metabolism within biological systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609995.png)

![5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B610004.png)

![2-[[(1aS,7bS)-2,2-dimethyl-6-(trifluoromethyl)-1,1a-dihydrocyclopropa[c]chromen-7b-yl]methyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B610006.png)

![3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B610007.png)

![3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one](/img/structure/B610008.png)

![(2R)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid](/img/structure/B610009.png)

![7-[(5R)-5-C-(4-chloro-3-fluorophenyl)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B610015.png)

![2-[(4-{6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl}piperidin-1-yl)methyl]-1-{[(2S)-oxetan-2-yl]methyl}-1H-benzimidazole-6-carboxylic acid](/img/structure/B610018.png)